1,3-Benzenediamine, 2-chloro-4-methyl-
Description
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Structure
3D Structure
Properties
CAS No. |
43216-73-5 |
|---|---|
Molecular Formula |
C7H9ClN2 |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-chloro-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,9-10H2,1H3 |
InChI Key |
YYQCBWFZPBTUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Benzenediamine, 2 Chloro 4 Methyl and Its Derivatives
Established Synthetic Pathways
Traditional syntheses rely on well-documented reactions, often involving multiple steps that allow for the precise installation of functional groups on the benzene (B151609) ring.
A common and reliable method for synthesizing substituted phenylenediamines involves the nitration of an appropriate aromatic precursor, followed by the reduction of the nitro groups. For 1,3-Benzenediamine, 2-chloro-4-methyl-, a logical precursor is 3-chlorotoluene.
The synthesis proceeds in two main stages:
Dinitration of 3-Chlorotoluene: The first step is the electrophilic nitration of 3-chlorotoluene. The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The combined directing effects guide the two nitro groups to positions 2 and 4, flanking the chlorine atom, to yield the key intermediate, 1-chloro-5-methyl-2,4-dinitrobenzene. chemsynthesis.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. prepchem.com
Reduction of 1-chloro-5-methyl-2,4-dinitrobenzene: The subsequent step involves the reduction of both nitro groups to amino groups. This transformation is crucial and can be achieved using various reducing agents. A classic method involves the use of a metal in acidic solution, such as iron or tin with hydrochloric acid. A more contemporary and efficient approach is catalytic hydrogenation. This method often employs catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.comgoogle.com The reduction of the dinitro compound yields the final product, 2-chloro-4-methyl-1,3-benzenediamine.
A summary of this pathway is presented below:
Table 1: Multi-Step Synthesis Pathway| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Chlorotoluene | HNO₃, H₂SO₄ | 1-chloro-5-methyl-2,4-dinitrobenzene |
| 2 | 1-chloro-5-methyl-2,4-dinitrobenzene | H₂, Catalyst (e.g., Raney Ni, Pd/C) | 1,3-Benzenediamine, 2-chloro-4-methyl- |
An alternative strategy involves the direct halogenation of a pre-existing diamine. This approach can be more atom-economical if a suitable starting material is readily available.
A plausible pathway starts with 4-methyl-1,3-phenylenediamine (also known as toluene-2,4-diamine). sigmaaldrich.comnist.gov The two amino groups are strongly activating and ortho-, para-directing. In this case, the position most activated for electrophilic substitution is the C-2 position, which is ortho to both amino groups.
The key step is the selective chlorination at this position. This can be achieved using a variety of chlorinating agents, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.comgoogle.com Careful control of reaction conditions, such as temperature and stoichiometry, is essential to prevent over-chlorination and the formation of byproducts. stackexchange.com
Table 2: Direct Chlorination Strategy
| Starting Material | Reagent(s) | Expected Product |
|---|---|---|
| 4-methyl-1,3-phenylenediamine | Cl₂ or SO₂Cl₂, Lewis Acid (e.g., FeCl₃) | 1,3-Benzenediamine, 2-chloro-4-methyl- |
Green Chemistry Approaches in 1,3-Benzenediamine, 2-chloro-4-methyl- Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign methods. Green chemistry principles, such as the use of safer solvents, catalytic processes, and waste reduction, are being applied to the synthesis of aromatic amines.
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs), which reduces pollution and simplifies product work-up. While specific solvent-free methods for the title compound are not extensively documented, the principles can be applied to its synthesis. For instance, the reduction of the dinitro intermediate could potentially be carried out under solvent-free catalytic transfer hydrogenation conditions, where a hydrogen donor is used in the presence of a catalyst without a bulk solvent medium.
Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and lower energy consumption compared to stoichiometric reactions.
In the synthesis of 2-chloro-4-methyl-1,3-benzenediamine, catalytic methods are most prominent in the reduction of the dinitro intermediate. The use of heterogeneous catalysts like Raney nickel or Pd/C for hydrogenation is inherently greener than using dissolving metals (e.g., Fe, Sn, Zn) which generate large amounts of metallic waste. nih.gov Research into modified catalysts, such as molybdenum-doped Raney nickel, has shown improved yields and purity for the synthesis of related compounds like 1-chloro-2,4-diaminobenzene, demonstrating the potential for enhanced catalytic performance. google.com Furthermore, the use of water-tolerant Lewis acid catalysts, such as aluminum triflate, has been explored in reactions involving phenylenediamines, potentially offering milder and more recyclable catalytic systems. tandfonline.comtandfonline.com
Table 3: Comparison of Reduction Methods for Dinitroarenes
| Method | Reducing Agent | Typical Conditions | Green Chemistry Aspect |
|---|---|---|---|
| Bechamp Reduction | Fe / HCl | Aqueous HCl, heat | Uses inexpensive reagents but generates significant iron oxide sludge. |
| Catalytic Hydrogenation | H₂ / Catalyst (Raney Ni, Pd/C, Pt/C) | H₂ pressure, various solvents (or solvent-free) | High atom economy, catalyst can be recycled, avoids stoichiometric metal waste. google.com |
Advanced Synthetic Techniques
The field of chemical synthesis is continually advancing, with the development of novel reagents and catalytic systems that allow for more efficient and selective transformations. In the context of synthesizing substituted phenylenediamines, advanced techniques often focus on improving the efficiency and conditions of key steps like amination and reduction.
One area of advancement is the development of highly active and selective hydrogenation catalysts. While traditional catalysts like Raney Nickel and Pd/C are effective, modern research focuses on catalysts based on less expensive, earth-abundant metals or sophisticated nanoparticle catalysts that can perform reductions under significantly milder conditions (e.g., lower hydrogen pressure and temperature). mdpi.com This not only improves safety and energy efficiency but can also enhance selectivity, preventing side reactions like dehalogenation.
Another advanced area is the use of organocatalysis. While more commonly applied to asymmetric synthesis, the principles of organocatalysis are being extended to a wider range of reactions. The development of bifunctional organocatalysts for reactions involving aromatic amines highlights a move away from metal-based systems, which can sometimes contaminate the final product. mdpi.com Although a specific organocatalytic route to the title compound is not established, it represents a frontier in synthetic methodology that could provide future metal-free pathways.
Flow Chemistry Applications
While specific applications of flow chemistry for the synthesis of 1,3-Benzenediamine, 2-chloro-4-methyl- are not documented, the principles of continuous flow processing offer significant advantages for the synthesis of aromatic amines in general. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for potentially hazardous reactions like nitration and catalytic hydrogenation. acs.org
The high surface-area-to-volume ratio in microreactors or packed-bed reactors enables efficient heat exchange, mitigating the risks associated with exothermic reactions. mdpi.com Furthermore, continuous processing can lead to improved product yields and purity by minimizing the formation of byproducts. For the synthesis of anilines, flow chemistry has been successfully employed for the reduction of nitroaromatics, a key step in the probable synthesis of the target compound. acs.org This technology offers a safer and more efficient alternative to traditional batch processing.
Table 1: Potential Advantages of Flow Chemistry in Aromatic Amine Synthesis
| Parameter | Advantage in Flow Chemistry | Rationale |
| Safety | Enhanced control over exothermic reactions (e.g., nitration, hydrogenation) | Superior heat transfer in microreactors minimizes thermal runaways. |
| Yield & Purity | Improved selectivity and reduced byproduct formation | Precise control of stoichiometry and residence time. |
| Scalability | Seamless transition from laboratory to production scale | Scaling out by running multiple reactors in parallel. |
| Efficiency | Reduced reaction times and continuous operation | Rapid mixing and heat transfer accelerate reaction rates. |
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another modern technique that could be applied to the preparation of 1,3-Benzenediamine, 2-chloro-4-methyl-. This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.com Microwave-assisted organic synthesis has been successfully used for a variety of reactions relevant to the synthesis of substituted anilines, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net
For instance, the introduction of the amino groups or the chloro substituent could potentially be accelerated under microwave irradiation. The efficient and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods, making it a valuable tool for optimizing synthetic routes. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Aromatic Amines (General)
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher (direct heating of reactants) |
| Yield | Often lower | Often higher |
| Side Reactions | More prevalent | Often reduced due to shorter reaction times |
Purification and Characterization Methodologies for Synthetic Products
Following the synthesis of 1,3-Benzenediamine, 2-chloro-4-methyl-, rigorous purification and characterization are essential to ensure the identity and purity of the final product.
Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for assessing the purity of aromatic amines and separating isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of aromatic amines. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation of phenylenediamine isomers can be achieved using this technique. sielc.com For the analysis of 1,3-Benzenediamine, 2-chloro-4-methyl-, a gradient elution method would likely be employed to ensure the separation of the target compound from any starting materials, intermediates, or byproducts. The use of a diode-array detector (DAD) would allow for the simultaneous monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment.
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another valuable tool for purity assessment. Due to the polarity of aromatic amines, derivatization is sometimes employed to improve peak shape and resolution. scirp.org However, with modern capillary columns, direct analysis is often possible. The retention time of the compound would be a key indicator of its identity, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.
Table 3: Chromatographic Methods for Aromatic Amine Analysis
| Technique | Stationary Phase (Typical) | Mobile/Carrier Phase (Typical) | Detection Method | Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer | UV-Vis (DAD) | Purity assessment, isomer separation sielc.com |
| GC | Phenyl-methyl polysiloxane | Helium | FID, MS | Purity assessment, volatile impurity analysis scirp.org |
Advanced Spectroscopic Analysis for Structural Elucidation
To unequivocally confirm the structure of the synthesized 1,3-Benzenediamine, 2-chloro-4-methyl-, a combination of advanced spectroscopic techniques is necessary.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would provide crucial information about the substitution pattern on the benzene ring. The aromatic region would show distinct signals for the two aromatic protons, with their chemical shifts and coupling constants revealing their relative positions. The signals for the amino groups and the methyl group would also be present in the spectrum.
¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom, with the carbon attached to the chlorine atom and the amino groups showing characteristic downfield shifts.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the methyl group or the chlorine atom. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.
Table 4: Predicted Spectroscopic Data for 1,3-Benzenediamine, 2-chloro-4-methyl-
| Technique | Predicted Key Features |
| ¹H NMR | Signals for two aromatic protons, two amino groups, and one methyl group. |
| ¹³C NMR | Seven distinct carbon signals with characteristic shifts for carbons attached to Cl and N. |
| HRMS | Accurate mass measurement confirming the molecular formula C₇H₉ClN₂. Characteristic isotopic pattern for a chlorine-containing compound. |
Chemical Reactivity and Mechanistic Investigations of 1,3 Benzenediamine, 2 Chloro 4 Methyl
Reactivity of Aromatic Amine Functionalities
The primary drivers of the compound's reactivity are the two amino groups situated meta to each other. These groups significantly increase the electron density of the benzene (B151609) ring through resonance, making it highly susceptible to electrophilic attack and also enabling the nitrogen atoms to act as nucleophiles. msu.edu
Nucleophilic Substitution Reactions
The lone pairs of electrons on the nitrogen atoms of the two amine groups allow them to act as nucleophiles. msu.edu They can readily react with electrophilic compounds such as alkyl halides or acyl chlorides.
N-Alkylation: The amine groups can undergo SN2 reactions with alkyl halides. However, these reactions can be difficult to control, often leading to a mixture of mono-, di-, and even poly-alkylated products, as the initially alkylated amine can react further. msu.edu
N-Acylation: Reaction with acyl chlorides or acid anhydrides provides a more controlled method for modifying the amine groups, typically leading to the formation of stable amide derivatives. This reaction is often used to protect the amine functionalities during other transformations.
While the amine groups themselves are nucleophilic, the benzene ring of 1,3-Benzenediamine, 2-chloro-4-methyl- is not typically susceptible to nucleophilic aromatic substitution (SNAr). SNAr reactions require the presence of strong electron-withdrawing groups (like nitro groups) to stabilize the negatively charged intermediate (a Meisenheimer complex), which are absent in this molecule. libretexts.org
Electrophilic Aromatic Substitution Patterns
The two amine groups are strong activating groups and dominate the directing effects in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commsu.edu They direct incoming electrophiles to the positions ortho- and para- to themselves.
The potential sites for electrophilic attack on the ring are C5 and C6.
Position C6: This position is ortho to the C1-amino group and para to the C3-amino group.
Position C5: This position is para to the C1-amino group and ortho to the C3-amino group.
Both positions are strongly activated. The final regioselectivity will be influenced by the steric hindrance imposed by the adjacent substituents and the specific reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org For instance, nitration would introduce a nitro group onto the ring, typically at the most activated and sterically accessible position. libretexts.org
Influence of Chlorine and Methyl Substituents on Reactivity
Steric and Electronic Effects
The electronic and steric effects of all four substituents must be considered to predict the molecule's reactivity.
| Substituent | Position | Electronic Effect | Steric Effect |
| -NH₂ | C1 | +R >> -I (Strongly Activating) | Moderate |
| -Cl | C2 | -I > +R (Deactivating, Halogen Exception) | Moderate |
| -NH₂ | C3 | +R >> -I (Strongly Activating) | Moderate |
| -CH₃ | C4 | +I (Weakly Activating) | Moderate |
Electronic Effects: The powerful resonance donation (+R effect) from both amino groups makes the ring highly electron-rich and thus very reactive towards electrophiles. The methyl group provides a slight additional activation through its inductive effect (+I). The chlorine atom, however, deactivates the ring through its strong inductive withdrawal (-I effect), which outweighs its weak resonance donation (+R effect). rsc.orgresearchgate.net Despite this deactivation, the net effect of all substituents is strong activation due to the two amino groups.
Steric Effects: The chlorine atom at position C2 provides significant steric hindrance, potentially disfavoring reactions at the adjacent C1-amino group and the C6 position of the ring. Similarly, the methyl group at C4 can sterically hinder reactions at the C3-amino group and the C5 position.
Regioselectivity in Reactions
Regioselectivity is determined by the cumulative directing effects and steric hindrance of the substituents. nih.govacs.org
In electrophilic aromatic substitution, the directing effects of the substituents are as follows:
C1-NH₂: Directs ortho (C2, C6) and para (C4).
C3-NH₂: Directs ortho (C2, C4) and para (C6).
C4-CH₃: Directs ortho (C3, C5) and para (C1).
C2-Cl: Directs ortho (C1, C3) and para (C5).
Combining these effects, the positions C5 and C6 are the most activated sites for electrophilic attack, as they receive strong ortho/para directing influence from both amino groups. The choice between C5 and C6 would likely depend on the size of the incoming electrophile. The C5 position is flanked by the methyl group, while the C6 position is adjacent to the C1-amino group. The steric bulk of the chlorine at C2 might slightly favor substitution at C5 over C6.
Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic data specifically for 1,3-Benzenediamine, 2-chloro-4-methyl- are not widely available in the literature. However, general principles of physical organic chemistry allow for qualitative predictions.
Kinetics: The rate of electrophilic aromatic substitution is expected to be very high due to the strong activating effects of the two amino groups. The rate-determining step in these reactions is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex (arenium ion). masterorganicchemistry.com The electron-donating groups stabilize this cationic intermediate, thus lowering the activation energy and increasing the reaction rate. Conversely, reactions involving the amine groups as nucleophiles, such as N-alkylation, will have rates dependent on the electrophilicity of the alkylating agent and steric hindrance around the nitrogen atoms. msu.edu
Thermodynamics: Most electrophilic aromatic substitution reactions, such as nitration and halogenation, are exothermic and thermodynamically favorable. The formation of a new, stable bond to the aromatic ring and the restoration of aromaticity in the final step provide a strong thermodynamic driving force for the reaction. masterorganicchemistry.com
The table below summarizes the expected kinetic and thermodynamic behavior for key reaction types.
| Reaction Type | Expected Rate | Thermodynamic Profile | Influencing Factors |
| Electrophilic Aromatic Substitution | Very Fast | Generally Exothermic, Favorable | Strong activation from -NH₂ groups lowers the activation energy. |
| N-Alkylation | Moderate to Fast | Generally Favorable | Depends on the strength of the alkylating agent and steric hindrance. |
| N-Acylation | Fast | Highly Favorable | Highly reactive acylating agents; stable amide product formed. |
Determination of Reaction Rates and Activation Energies
No published studies were found that specifically determine the reaction rates or activation energies for any reaction involving 1,3-Benzenediamine, 2-chloro-4-methyl-. Such data is crucial for understanding the kinetics of its chemical transformations and for designing and optimizing synthetic processes.
Equilibrium Studies
There is a lack of available research on the equilibrium studies of 1,3-Benzenediamine, 2-chloro-4-methyl-. This includes the absence of determined equilibrium constants (Keq) and thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for its reactions.
Complexation and Coordination Chemistry
The potential of 1,3-Benzenediamine, 2-chloro-4-methyl- to act as a ligand in the formation of metal complexes is recognized due to the presence of two amino groups that can donate lone pairs of electrons. However, the specific details of its coordination chemistry have not been explored.
Ligand Properties of 1,3-Benzenediamine, 2-chloro-4-methyl-
The ligand properties of this compound, such as its coordination modes (e.g., monodentate, bidentate), donor strength, and the steric influence of the chloro and methyl groups on complex formation, have not been experimentally determined or theoretically modeled in the available literature.
Formation of Metal Complexes and Coordination Polymers
There are no reports on the synthesis, isolation, or characterization of any specific metal complexes or coordination polymers involving 1,3-Benzenediamine, 2-chloro-4-methyl- as a ligand. Consequently, no data on their structural, spectroscopic, or magnetic properties exist.
Computational and Theoretical Studies of 1,3 Benzenediamine, 2 Chloro 4 Methyl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to provide insights into molecular behavior at the atomic level. For a molecule like 1,3-Benzenediamine, 2-chloro-4-methyl-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can offer a detailed understanding of its characteristics. researchgate.netmdpi.com
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov
For aromatic diamines, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the lone pairs of the nitrogen atoms, while the LUMO is a π*-antibonding orbital. The substituents—chlorine and methyl groups—would modulate the energies of these orbitals. The chlorine atom, being electronegative, would generally lower the energy of the orbitals, while the methyl group, being an electron-donating group, would raise their energy.
The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other reagents. nih.gov The molecular electrostatic potential (MEP) map visually represents this charge distribution, with different colors indicating regions of negative (attractive for electrophiles) and positive (attractive for nucleophiles) electrostatic potential. nih.gov
Table 1: Illustrative Quantum Chemical Descriptors for an Aromatic Diamine (Note: This data is representative and not specific to 1,3-Benzenediamine, 2-chloro-4-methyl-)
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 2.5 Debye | Molecular polarity |
Spectroscopic Property Prediction (e.g., UV-Vis, IR)
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.
UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for understanding the electronic transitions within the molecule, typically π → π* transitions in aromatic systems. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. mdpi.com By performing a frequency calculation on the optimized geometry of the molecule, a theoretical infrared (IR) spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-H stretching, or aromatic ring deformations. Comparing the theoretical spectrum with an experimental one can aid in the assignment of spectral bands and confirm the molecular structure. mdpi.comresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes and macroscopic properties. kummerlaender.eu
Conformational Analysis
For flexible molecules, conformational analysis is key to understanding their behavior. While the benzene ring in 1,3-Benzenediamine, 2-chloro-4-methyl- is rigid, the amine (-NH2) and methyl (-CH3) groups can rotate. MD simulations can explore the potential energy surface of the molecule to identify stable conformations (energy minima) and the energy barriers between them. acs.orgacs.org This analysis is crucial for understanding how the molecule's shape influences its interactions and properties. mdpi.com
Intermolecular Interactions
In the solid state or in solution, molecules interact with their neighbors through various non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. youtube.commdpi.com MD simulations of a system containing multiple molecules of 1,3-Benzenediamine, 2-chloro-4-methyl- can reveal how these molecules arrange themselves and interact. researchgate.net The amine groups are capable of acting as both hydrogen bond donors and acceptors, which would likely be a dominant interaction in the condensed phase. researchgate.net The aromatic rings can also participate in π-π stacking interactions. Understanding these intermolecular forces is essential for predicting crystal structures and material properties. nih.govresearchgate.net
Reaction Mechanism Modeling
Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions. For an aromatic amine like 1,3-Benzenediamine, 2-chloro-4-methyl-, a common reaction is electrophilic aromatic substitution.
Theoretical modeling can map out the entire reaction pathway, starting from the reactants, through the transition state(s), to the products. By calculating the energies of all species along the reaction coordinate, a potential energy surface can be constructed. The highest point on this surface corresponds to the transition state, and its energy determines the activation energy of the reaction. acs.orgresearchgate.net
These calculations can predict the regioselectivity of a reaction—that is, which position on the aromatic ring is most likely to be attacked by an electrophile. The directing effects of the existing substituents (two amine groups, a chloro group, and a methyl group) can be quantified to understand their activating or deactivating and ortho-, meta-, or para-directing influences. Such models provide deep mechanistic insights that complement experimental studies. acs.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-Benzenediamine, 2-chloro-4-methyl- |
| Chlorine |
Transition State Identification
No published research was found that specifically identifies or characterizes the transition states of chemical reactions involving 1,3-Benzenediamine, 2-chloro-4-methyl-. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction, locating the high-energy transition state structures that connect reactants to products. This information is crucial for understanding reaction kinetics and mechanisms.
Prediction of Reaction Pathways and Selectivity
Similarly, there is a lack of literature on the computational prediction of reaction pathways and selectivity for reactions where 1,3-Benzenediamine, 2-chloro-4-methyl- acts as a reactant. Theoretical studies in this area would employ computational models to explore various possible reaction channels, determine the most energetically favorable pathways, and predict the regioselectivity or stereoselectivity of the outcomes.
Structure-Reactivity Relationship Elucidation
No computational studies dedicated to elucidating the structure-reactivity relationships of 1,3-Benzenediamine, 2-chloro-4-methyl- were discovered. These types of investigations typically use computational methods to correlate specific structural features of a molecule (such as electronic properties, steric effects, and substituent patterns) with its observed chemical reactivity. This allows for a deeper understanding of how the molecule's architecture governs its behavior in chemical transformations.
Applications of 1,3 Benzenediamine, 2 Chloro 4 Methyl As a Chemical Precursor in Advanced Materials
Polymer and Resin Synthesis
The presence of two primary amine groups allows 1,3-Benzenediamine, 2-chloro-4-methyl- to act as a fundamental building block in the creation of complex polymer architectures. These amine functionalities can readily participate in reactions to form long-chain polymers and networked materials with tailored properties.
Monomer in Polycondensation Reactions
Aromatic diamines are a critical class of monomers for producing high-performance polymers such as polyimides and polyamides (aramids) through polycondensation reactions. In these processes, the diamine is reacted with a comonomer, typically a dianhydride or a diacyl chloride, to form the polymer backbone.
The general reaction for the formation of a poly(amic acid), the precursor to a polyimide, involves the nucleophilic attack of the amine groups on the carbonyl carbons of a dianhydride. This is followed by a cyclodehydration step, usually through thermal treatment, to form the final polyimide.
While specific studies detailing the use of 1,3-Benzenediamine, 2-chloro-4-methyl- in polyimide synthesis are not widely available in public literature, its structure is analogous to other meta-phenylenediamines used for this purpose. The incorporation of the chloro and methyl groups into the polymer backbone would be expected to influence the final properties of the material. For instance, the chlorine atom could enhance flame retardancy and modify solubility, while the methyl group might affect the polymer's thermal properties and processability.
Table 1: Representative Properties of Polyimides Derived from Substituted Diamines
| Dianhydride Comonomer | Diamine | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
|---|---|---|---|
| Pyromellitic dianhydride (PMDA) | m-Phenylenediamine | > 350 °C | > 500 °C |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | m-Phenylenediamine | ~ 280 °C | > 520 °C |
| Pyromellitic dianhydride (PMDA) | 4-Chloro-m-phenylenediamine | Expected > 350 °C | Expected > 500 °C |
Note: Data for 2-chloro-4-methyl-1,3-benzenediamine is illustrative and based on trends observed with similar substituted diamines.
Cross-linking Agent in Polymer Networks
The difunctional nature of 1,3-Benzenediamine, 2-chloro-4-methyl- also makes it a suitable cross-linking agent, or curative, for thermosetting resins like epoxies. In this application, the primary amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. This process forms a three-dimensional, covalently bonded network, transforming the liquid or thermoplastic resin into a rigid, infusible solid with enhanced mechanical strength, thermal stability, and chemical resistance.
The reaction rate and the final properties of the cured epoxy can be influenced by the structure of the diamine. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring is expected to decrease the nucleophilicity of the amine groups, potentially leading to a more controlled and slower curing process compared to unsubstituted m-phenylenediamine.
Table 2: Typical Performance of Epoxy Resins Cured with Aromatic Diamines
| Epoxy Resin Type | Curing Agent | Glass Transition Temperature (Tg) of Cured Resin |
|---|---|---|
| Diglycidyl ether of bisphenol A (DGEBA) | m-Phenylenediamine | 150-160 °C |
| Diglycidyl ether of bisphenol A (DGEBA) | Diethyltoluenediamine (DETDA) | 170-180 °C |
Note: The data for 2-chloro-4-methyl-1,3-benzenediamine is an educated estimation based on the properties of similar aromatic amine curing agents.
Precursor for Specialty Organic Pigments and Dyes
Aromatic amines are foundational precursors in the synthesis of azo dyes and pigments, which constitute the largest class of commercial colorants. 1,3-Benzenediamine, 2-chloro-4-methyl- can be utilized in the creation of a diverse range of colors due to the reactivity of its amine groups.
Chromophore Synthesis Methodologies
The synthesis of azo dyes from 1,3-Benzenediamine, 2-chloro-4-methyl- typically involves a two-step process: diazotization followed by azo coupling. In the first step, one of the primary amine groups is converted into a diazonium salt by treatment with a nitrous acid source, usually sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C).
The resulting diazonium salt is an electrophile that can then be reacted with a coupling component in the second step. The remaining amine group on the benzene ring of the 1,3-Benzenediamine, 2-chloro-4-methyl- derivative can act as a powerful activating group, directing the electrophilic diazonium salt to couple with another molecule of the diamine or with a different coupling agent (such as a phenol, naphthol, or another aromatic amine). This reaction forms the characteristic -N=N- azo linkage, which is the primary chromophore responsible for the color of the dye. The presence of two amine groups allows for the potential formation of bis-azo dyes, leading to more intense colors.
Structure-Color Relationship Studies
The final color of a dye derived from 1,3-Benzenediamine, 2-chloro-4-methyl- is determined by the electronic structure of the entire conjugated system, which is influenced by the substituents on the aromatic rings. The interplay of electron-donating and electron-withdrawing groups can be used to tune the absorption spectrum of the molecule.
Amino Groups (-NH2): These are strong electron-donating groups (auxochromes) that tend to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift), resulting in deeper colors.
Methyl Group (-CH3): This is a weak electron-donating group that can also contribute to a slight bathochromic shift.
By carefully selecting the coupling component, a wide range of hues can be achieved.
Table 3: Predicted Absorption Maxima (λmax) for Azo Dyes Derived from Substituted Anilines
| Diazo Component | Coupling Component | Predicted Color | Predicted λmax (in nm) |
|---|---|---|---|
| Aniline | Phenol | Yellow | ~ 410-430 |
| 4-Nitroaniline | Phenol | Orange | ~ 470-490 |
| Diazotized 2-chloro-4-methyl-1,3-benzenediamine | Phenol | Yellow-Orange | ~ 430-460 |
Note: The predicted λmax values are estimations based on the known effects of substituents on the absorption spectra of azo dyes.
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. The properties of these materials, such as their porosity and catalytic activity, are highly dependent on the structure of the organic linker.
While there is a lack of specific research detailing the use of 1,3-Benzenediamine, 2-chloro-4-methyl- as a primary linker in MOF synthesis, its structure possesses the necessary functionalities. The two amine groups can serve as coordination sites for metal ions, or they can be chemically modified to introduce other functional groups, such as carboxylates, that are more commonly used for MOF construction.
Ligand Design and Synthesis Strategies
The foundational step in creating novel coordination polymers and frameworks involves the strategic design and synthesis of organic ligands. The structure of 1,3-Benzenediamine, 2-chloro-4-methyl-, featuring two nucleophilic amino groups at the 1 and 3 positions, offers potential reaction sites for building larger, more complex organic molecules. These amino groups can typically undergo condensation reactions with aldehydes or acylation reactions with acid chlorides to form Schiff bases or amides, respectively. Such reactions would incorporate the 2-chloro-4-methylphenylene core into a larger ligand system suitable for coordination with metal ions.
Despite this theoretical potential, a thorough search of scholarly articles and chemical databases did not yield specific examples or established protocols for the use of 1,3-Benzenediamine, 2-chloro-4-methyl- in ligand synthesis for advanced materials. Research in this area remains an open field for exploration.
Structural Diversity in MOF Architectures
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The geometry of the ligand and the coordination preference of the metal ion dictate the resulting topology and properties of the MOF. A ligand derived from 1,3-Benzenediamine, 2-chloro-4-methyl- would possess a distinct steric and electronic profile due to the chloro and methyl substituents on the benzene ring. These groups could influence the framework's assembly, potentially leading to unique pore environments and structural motifs.
However, there is currently no published research detailing the incorporation of ligands derived from 1,3-Benzenediamine, 2-chloro-4-methyl- into MOF architectures. Consequently, data on the resulting structural diversity, network topologies, or material properties are not available.
Environmental Chemistry and Transformation of 1,3 Benzenediamine, 2 Chloro 4 Methyl
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For 1,3-Benzenediamine, 2-chloro-4-methyl-, the key abiotic degradation pathways are likely to be photolysis, hydrolysis, and oxidation.
Photolysis, or degradation by light, is a significant transformation process for many aromatic amines in the aquatic environment. The presence of chromophores—in this case, the substituted benzene (B151609) ring—allows for the absorption of solar radiation, which can lead to the breakdown of the molecule.
The primary mechanism of photolytic transformation for aromatic amines often involves the generation of reactive species such as hydroxyl radicals and singlet oxygen in sunlit surface waters. These reactive species can then attack the aromatic ring or the amine functional groups. For chlorinated aromatic compounds, photolysis can also lead to the cleavage of the carbon-chlorine bond. The rate and extent of photolytic degradation are influenced by factors such as water depth, turbidity, and the presence of other organic matter that can act as photosensitizers or quenchers.
While specific data for 1,3-Benzenediamine, 2-chloro-4-methyl- is unavailable, studies on similar chlorinated anilines suggest that phototransformation is a plausible degradation pathway. The expected products could include hydroxylated and de-chlorinated derivatives.
Hydrolysis: The carbon-chlorine bond in aromatic compounds is generally resistant to hydrolysis under typical environmental pH and temperature conditions. The amino groups on the benzene ring are also stable against hydrolysis. Therefore, direct hydrolysis is not expected to be a significant degradation pathway for 1,3-Benzenediamine, 2-chloro-4-methyl-.
Oxidation: Chemical oxidation in the environment can be initiated by various oxidants, such as hydroxyl radicals, ozone, and manganese oxides. The amino groups of aromatic amines are susceptible to oxidation, which can lead to the formation of nitroso and nitro compounds, as well as polymeric products through coupling reactions. The presence of a chlorine atom and a methyl group on the benzene ring will influence the electron density and, consequently, the reactivity of the molecule towards oxidation. For instance, oxidation of other toluenediamines has been shown to produce a variety of colored, polymeric substances. researchgate.net
Table 1: Inferred Abiotic Degradation Pathways for 1,3-Benzenediamine, 2-chloro-4-methyl-
| Degradation Pathway | Description of Mechanism | Potential Transformation Products | Influencing Factors |
|---|---|---|---|
| Photolysis | Direct absorption of UV radiation or indirect reaction with photochemically generated reactive species (e.g., hydroxyl radicals). | Hydroxylated derivatives, dechlorinated products, ring cleavage products. | Sunlight intensity, water clarity, presence of photosensitizers. |
| Hydrolysis | Generally considered a minor pathway due to the stability of the aromatic C-Cl and C-N bonds under typical environmental conditions. | Not significant. | pH, temperature. |
| Oxidation | Reaction with environmental oxidants like hydroxyl radicals, ozone, or metal oxides. The amino groups are particularly susceptible. | Nitroso and nitro derivatives, hydroxylated compounds, polymeric coupling products. | Presence of oxidants, redox potential. |
Biotic Transformation Mechanisms in Environmental Systems
Biotic transformation, or biodegradation, is a critical process in the environmental breakdown of organic compounds, mediated by microorganisms such as bacteria and fungi.
The biodegradation of chlorinated aromatic amines has been observed in various microbial species. The presence of both a chlorine atom and amino groups on the benzene ring of 1,3-Benzenediamine, 2-chloro-4-methyl- suggests that its microbial degradation will likely involve initial enzymatic attacks targeting these functional groups or the aromatic ring itself.
Based on studies of similar compounds, several initial microbial degradation steps are plausible:
Dioxygenase Attack: Aerobic bacteria often initiate the degradation of aromatic compounds by incorporating two oxygen atoms into the benzene ring using dioxygenase enzymes. This can lead to the formation of chlorinated catechols, which are then further degraded through ring cleavage.
Dehalogenation: Microorganisms can remove the chlorine atom through either reductive, oxidative, or hydrolytic dehalogenation. Reductive dechlorination, which is common under anaerobic conditions, replaces the chlorine with a hydrogen atom.
Deamination: The amino groups can be removed by deaminating enzymes, although this is often a later step in the degradation pathway after initial ring modification.
Given the likely microbial degradation pathways, a range of environmental metabolites of 1,3-Benzenediamine, 2-chloro-4-methyl- can be anticipated. The specific metabolites formed will depend on the dominant microbial processes.
Aerobic conditions: Under aerobic conditions, initial hydroxylation of the aromatic ring is expected, leading to the formation of chlorinated and methylated catechols. Subsequent ring cleavage would produce aliphatic acids that can be mineralized to carbon dioxide and water. Partial degradation could also lead to the formation of chlorinated aminophenols.
Anaerobic conditions: In anaerobic environments, reductive dechlorination is a more probable initial step, resulting in the formation of 4-methyl-1,3-benzenediamine. This could then be further degraded, potentially through ring cleavage.
Table 2: Inferred Biotic Transformation Mechanisms and Potential Metabolites of 1,3-Benzenediamine, 2-chloro-4-methyl-
| Transformation Mechanism | Description | Potential Metabolites | Environmental Conditions |
|---|---|---|---|
| Aerobic Biodegradation | Microbial oxidation, typically initiated by dioxygenase enzymes leading to ring hydroxylation and subsequent cleavage. | Chlorinated catechols, hydroxylated amines, ring-cleavage products (aliphatic acids). | Presence of oxygen, suitable aerobic microbial consortia. |
| Anaerobic Biodegradation | Microbial transformation in the absence of oxygen, often initiated by reductive dechlorination. | Dechlorinated diamine (4-methyl-1,3-benzenediamine), further degradation products. | Absence of oxygen, presence of suitable electron donors. |
Advanced Analytical Methods for Environmental Detection and Monitoring
The detection and quantification of 1,3-Benzenediamine, 2-chloro-4-methyl- and its potential degradation products in environmental matrices such as water and soil require sensitive and selective analytical methods. Aromatic amines are often present at trace levels, necessitating sophisticated analytical techniques. nih.govthermofisher.comresearchgate.netnih.gov
Commonly employed analytical methods for aromatic amines include:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), is a powerful tool for the separation and detection of aromatic amines in aqueous samples. thermofisher.com Reverse-phase chromatography is typically used for these analyses.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile organic compounds. For polar compounds like aromatic amines, derivatization is often required to improve their volatility and chromatographic behavior. thermofisher.com
Capillary Electrophoresis (CE): CE offers high separation efficiency and is suitable for the analysis of charged and polar compounds in water samples. researchgate.net
Sample preparation is a critical step to isolate and concentrate the target analytes from the complex environmental matrix. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used for this purpose. nih.gov
Table 3: Advanced Analytical Methods for the Detection of Chlorinated Aromatic Amines
| Analytical Technique | Principle | Typical Sample Preparation | Applicability |
|---|---|---|---|
| HPLC-UV/MS | Separation based on polarity, detection by UV absorbance or mass-to-charge ratio. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | Water samples. |
| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio. | SPE, LLE, often requires derivatization for polar amines. | Water, soil, and air samples. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Direct injection or preconcentration steps. | Aqueous samples. |
Trace Analysis in Complex Matrices
The detection and quantification of 1,3-Benzenediamine, 2-chloro-4-methyl- at trace levels in complex environmental matrices present a significant analytical challenge. Due to its potential environmental persistence and toxicity, sensitive and selective methods are required to monitor its presence in samples such as soil, water, and sediment. The complexity of these matrices, which contain a multitude of interfering organic and inorganic compounds, necessitates sophisticated sample preparation techniques to isolate the analyte of interest and minimize matrix effects.
Commonly employed extraction techniques for aromatic amines from environmental samples include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). The choice of extraction method and solvent is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For instance, SPE with appropriate sorbents can effectively concentrate the analyte from aqueous samples while removing interfering substances.
Table 1: Hypothetical Performance Data for Analytical Methods
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
|---|---|---|---|---|
| GC-MS | Water | 0.01 µg/L | 0.05 µg/L | 95 ± 5 |
| HPLC-UV | Water | 0.1 µg/L | 0.5 µg/L | 92 ± 7 |
| GC-MS | Soil | 1 ng/g | 5 ng/g | 88 ± 8 |
| HPLC-MS/MS | Sediment | 0.5 ng/g | 2 ng/g | 90 ± 6 |
Chromatographic and Spectroscopic Techniques for Environmental Samples
Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the cornerstones for the separation and determination of 1,3-Benzenediamine, 2-chloro-4-methyl- in environmental samples.
Gas Chromatography (GC) , often coupled with mass spectrometry (MS), provides high resolution and sensitivity. For the analysis of this compound, derivatization may be necessary to improve its volatility and thermal stability. The mass spectrometer offers definitive identification based on the mass-to-charge ratio of the fragmented ions, providing a high degree of confidence in the analytical results.
High-Performance Liquid Chromatography (HPLC) is another powerful technique, especially for non-volatile or thermally labile compounds. Reversed-phase HPLC with a C18 column is a common approach for separating aromatic amines. Detection is typically achieved using a UV detector, diode array detector (DAD), or a mass spectrometer. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
Spectroscopic techniques play a crucial role in the identification and structural elucidation of 1,3-Benzenediamine, 2-chloro-4-methyl-.
Mass Spectrometry (MS) , as mentioned, is vital for confirming the identity of the analyte. The fragmentation pattern observed in the mass spectrum provides a unique fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is an indispensable tool for the structural characterization of the pure compound. It provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretches of the amine groups and the C-Cl stretch.
UV-Visible Spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis, although it is less selective than chromatographic methods.
The combination of these chromatographic and spectroscopic techniques provides a robust framework for the reliable identification and quantification of 1,3-Benzenediamine, 2-chloro-4-methyl- in various environmental compartments, which is essential for assessing its environmental fate and potential risks.
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies for Enhanced Sustainability
The development of environmentally benign and efficient synthetic routes for specialty chemicals is a paramount goal in modern chemistry. For 1,3-Benzenediamine, 2-chloro-4-methyl-, future research will likely pivot from traditional multi-step syntheses, which may involve harsh reagents and generate significant waste, towards more sustainable alternatives.
Emerging trends in "green chemistry" could be applied to its synthesis. This includes the exploration of:
Catalytic Hydrogenation: Utilizing advanced catalytic systems, such as those based on palladium or platinum, for the reduction of corresponding dinitro or nitroamino precursors. google.com Research could focus on developing highly selective and recyclable catalysts to improve atom economy and reduce energy consumption.
Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for more efficient production with reduced solvent usage compared to batch processes.
Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of aromatic amines presents a long-term opportunity to create these molecules from renewable feedstocks under mild conditions.
Exploration of New Reactivity Profiles
The reactivity of 1,3-Benzenediamine, 2-chloro-4-methyl- is dictated by its two amino groups, the electron-withdrawing chlorine atom, and the electron-donating methyl group. Future research is expected to delve into its unique reactivity for creating complex molecules.
Key areas of exploration include:
Selective Functionalization: Developing methods to selectively react one amino group over the other, or to functionalize the aromatic ring at its remaining active position. This control would be invaluable for the synthesis of complex pharmaceutical intermediates or polymer monomers.
Cascade Reactions: Designing one-pot cascade reactions that leverage the multiple reactive sites on the molecule to build complex heterocyclic structures, which are common motifs in medicinal chemistry. acs.org
Polymerization Chemistry: Investigating its use as a monomer in the synthesis of high-performance polymers like polyimides or polyamides. nih.gov The presence of the chloro and methyl groups could impart unique properties such as improved thermal stability, solubility, or flame retardancy to the resulting materials. nih.gov
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools for predicting the properties and behavior of molecules, thereby accelerating research and reducing the need for extensive laboratory experimentation. For 1,3-Benzenediamine, 2-chloro-4-methyl-, these approaches can provide critical insights.
Future computational studies are anticipated in the following areas:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of aromatic amines. oup.comnih.gov By correlating molecular descriptors with experimental data, researchers can estimate properties like mutagenicity, a known concern for this class of compounds. oup.comnih.govresearchgate.net
Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, reactivity indices, and spectral properties of the molecule. acs.orgresearchgate.net This understanding can guide the design of new reactions and materials. For instance, calculating the HOMO-LUMO energy gap can provide insights into the molecule's stability and reactivity. researchgate.net
Machine Learning for Property Prediction: Advanced machine learning algorithms, trained on large datasets of aromatic amines, can predict a wide range of physicochemical properties, from solubility to potential environmental fate. oup.comacs.org
Table 1: Examples of Machine Learning Models for Aromatic Amine Mutagenicity Prediction
| Model Type | Training Set Size (n) | Test Set Size (n) | Reported Accuracy (r²) | Reference |
| Hierarchical Support Vector Regression (HSVR) | 97 | 25 | 0.78–0.93 (Training), 0.73–0.85 (Test) | oup.com |
| Support Vector Machine (SVM) | 97 | 25 | 0.78–0.93 (Training), 0.73–0.85 (Test) | oup.com |
| Radial Basis Function Neural Networks | 97 | 25 | 0.78–0.93 (Training), 0.73–0.85 (Test) | oup.com |
| Genetic Function Algorithm | 97 | 25 | 0.78–0.93 (Training), 0.73–0.85 (Test) | oup.com |
Development of Highly Functionalized Materials
Aromatic diamines are fundamental building blocks for a variety of functional materials. The specific substitution pattern of 1,3-Benzenediamine, 2-chloro-4-methyl- makes it a candidate for creating materials with tailored properties.
Emerging trends in this area include:
Advanced Polymers: As a monomer, it could be incorporated into polyimides, polyamides, or polyurethanes. The chlorine atom may enhance flame resistance, while the methyl group could improve processability. Research into new fluorine-containing diamine monomers for polyimides highlights the ongoing effort to create polymers with improved properties. nih.gov
Metal-Organic Frameworks (MOFs): Diamine-functionalized ligands can be used to construct MOFs with applications in gas storage, catalysis, and chemical sensing. researchgate.net The amine groups of 1,3-Benzenediamine, 2-chloro-4-methyl- could serve as active sites within a MOF structure.
Dyes and Pigments: Aromatic amines are precursors to azo dyes. Research could explore the synthesis of novel colorants derived from this compound, with the chloro and methyl groups potentially modifying the color and stability of the resulting dyes.
Understanding Environmental Persistence and Transformation in Novel Environments
As with many synthetic chemicals, understanding the environmental fate of 1,3-Benzenediamine, 2-chloro-4-methyl- is crucial. Aromatic amines and their chlorinated derivatives can be persistent environmental contaminants. nih.govacs.org
Future research should focus on:
Biodegradation Pathways: Identifying microorganisms and enzymatic systems capable of degrading this compound. Understanding these pathways is essential for developing bioremediation strategies.
Transformation Products: Investigating its transformation during water treatment processes, particularly chlorination. Aromatic amines can react with chlorine to form chlorinated by-products, which may have different toxicity profiles than the parent compound. researchgate.netnih.govresearchgate.net
Ecotoxicology: Assessing the potential impact of the compound and its degradation products on aquatic ecosystems. nih.gov The presence of a chlorine atom often increases the persistence and toxicity of aromatic compounds in the environment. nih.govacs.org
Q & A
Q. What are the recommended methods for determining the physical properties of 1,3-Benzenediamine, 2-chloro-4-methyl-?
To characterize physical properties (e.g., boiling point, solubility), consult phase change data from NIST Chemistry WebBook . For example, reduced-pressure boiling points can be measured using vacuum distillation setups calibrated to pressures between 0.004–0.013 bar, as demonstrated in similar chlorinated aromatic amines . Pair this with differential scanning calorimetry (DSC) for melting point analysis and HPLC for solubility profiling in polar/nonpolar solvents.
Q. How can researchers verify the purity of synthesized 1,3-Benzenediamine, 2-chloro-4-methyl-?
Use a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproduct identification.
- Recrystallization in ethanol/water mixtures (1:3 v/v) to isolate pure crystals, followed by melting point consistency checks .
Q. What spectroscopic methods are optimal for structural elucidation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve aromatic proton environments and chlorine/methyl substituents.
- Infrared Spectroscopy (IR) : Compare peaks (e.g., N-H stretching at ~3300 cm, C-Cl at ~750 cm) with reference spectra in NIST Standard Reference Database 69 .
- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]) and fragmentation patterns against published data .
Q. How should toxicity risks be assessed for this compound during handling?
While toxicological data may be limited, follow Safety Data Sheet (SDS) guidelines for chlorinated amines:
- Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to preliminarily evaluate hazards.
- Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, lab coats) .
Advanced Research Questions
Q. What computational approaches can predict reaction mechanisms involving this compound?
Q. How can researchers resolve contradictions in reported synthetic yields?
Apply factorial experimental design to isolate variables (e.g., temperature, catalyst loading). For example, a 2 factorial design (temperature, solvent polarity, reaction time) can identify optimal conditions while minimizing confounding effects . Cross-validate results with kinetic studies (e.g., pseudo-first-order rate analysis).
Q. What advanced techniques characterize environmental degradation pathways?
- High-Resolution Mass Spectrometry (HR-MS) coupled with liquid chromatography (LC-HRMS) to detect oxidation byproducts (e.g., hydroxylated derivatives).
- Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) to track isotopic fractionation during biodegradation .
Q. How can thermodynamic stability under varying conditions be assessed?
- Use Thermogravimetric Analysis (TGA) to study thermal decomposition profiles (e.g., weight loss at 200–400°C).
- Compare experimental vapor pressure data with Clausius-Clapeyron equation predictions derived from NIST phase change tables .
Q. What crystallographic methods determine molecular packing interactions?
- Single-Crystal X-ray Diffraction (SC-XRD) to resolve bond lengths/angles and hydrogen-bonding networks.
- Cross-reference with Cambridge Structural Database (CSD) entries for analogous chloro-methyl benzenediamines .
Q. How should researchers address inconsistencies in spectral databases?
- Conduct multi-method validation : Compare NMR/IR/MS data across PubChem , CAS Common Chemistry , and NIST WebBook .
- Publish raw spectral data in open-access repositories (e.g., Zenodo) to enhance reproducibility .
Methodological Notes
- Theoretical Frameworks : Align experimental designs with reaction mechanism theories (e.g., Hammond’s postulate for transition states) .
- Data Triangulation : Combine experimental, computational, and literature data to mitigate bias .
- Ethical Compliance : Secure institutional approval for toxicity studies and data sharing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
